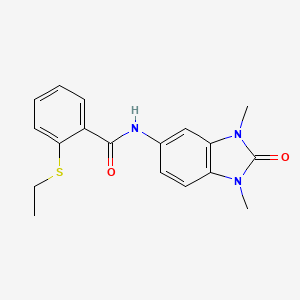

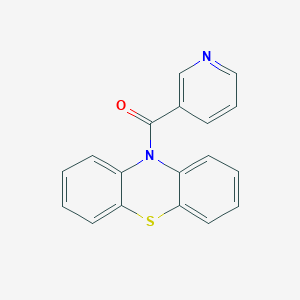

![molecular formula C18H17NO4 B5511258 2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5511258.png)

2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of oxazolone derivatives typically involves strategies that allow for the introduction of various substituents into the oxazolone ring to modulate the compound's physical, chemical, and biological properties. For instance, Misra and Ila (2010) describe a method for synthesizing various 2-phenyl-4,5-functionalized oxazoles, which might be similar to the target compound, via nucleophilic ring opening followed by cyclization processes (Misra & Ila, 2010).

Molecular Structure Analysis

The molecular structure of oxazolone derivatives reveals insights into the conformation, bonding patterns, and stereochemistry of these compounds. For example, the structural study by Liang (2009) on a related compound emphasizes the significance of crystallography in understanding the molecular geometry and intermolecular interactions that influence the compound's stability and reactivity (Liang, 2009).

Chemical Reactions and Properties

Oxazolones participate in a variety of chemical reactions that highlight their versatility as synthetic intermediates. The work by Langer et al. (2005) on hydroxyphenyl-2-oxazoline derivatives provides insight into the reactivity of oxazolone rings, including nucleophilic attacks, ring-opening reactions, and the potential for creating diverse chemical structures (Langer et al., 2005).

Physical Properties Analysis

The physical properties of oxazolone derivatives, such as melting point, solubility, and crystalline structure, are crucial for their application in various fields. Gaul and Seebach (2002) discuss the physical properties of a similar compound, highlighting the importance of these characteristics in the synthesis and application of oxazolone derivatives (Gaul & Seebach, 2002).

Chemical Properties Analysis

The chemical properties of oxazolone derivatives, including acidity, basicity, and reactivity towards various reagents, are fundamental to their utility in organic synthesis and drug design. Rubtsova et al. (2020) explore the synthesis and chemical properties of pyrrolin-2-ones, which share functional similarities with oxazolones, demonstrating the impact of substituents on chemical behavior (Rubtsova et al., 2020).

科学的研究の応用

Synthesis Techniques

A significant application of compounds like 2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one is in the field of organic synthesis. Ennis and Gilchrist (1990) explored the synthesis of 3-substituted furans, which could be related to the synthesis of similar oxazolone compounds. Their study detailed the use of directed lithiation and palladium-catalyzed coupling for synthesizing such compounds (Ennis & Gilchrist, 1990).

Polymer Synthesis

Another notable application lies in polymer synthesis. Kobayashi, Mizutani, and Saegusa (1984) demonstrated the use of 2-(hydroxyphenyl)-2-oxazolines for creating various polymers. These oxazolines were utilized in cationic and anionic polymerization to produce polymers with diverse properties, highlighting the potential versatility of similar compounds in polymer chemistry (Kobayashi, Mizutani, & Saegusa, 1984).

Catalytic Applications

The compound's structural components might be useful in catalytic processes. Alvarez et al. (2007) investigated the catalytic oxidation of isosafrol by vanadium complexes. The study emphasized the role of molecular structure in catalysis, suggesting that structurally similar compounds could exhibit similar catalytic properties (Alvarez et al., 2007).

Chemical Properties and Reactions

Ibata et al. (1992) studied the reactions of 5-methoxy-4-(p-nitrophenyl)oxazoles with tetracyanoethylene, leading to the formation of various cycloadducts through oxazole ring opening. This research shows the reactivity of oxazole derivatives under certain conditions, which could be relevant to the chemical behavior of 2-(4-isopropoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one (Ibata et al., 1992).

Photochemical Studies

The photochemical properties of oxazole derivatives can be an area of research interest. Suzuki et al. (1989) examined the photochromism of 4-oxazolyl fulgides, which could provide insights into the photochemical behavior of similar compounds (Suzuki et al., 1989).

特性

IUPAC Name |

(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-11(2)21-14-8-5-13(6-9-14)17-19-16(18(20)23-17)10-15-7-4-12(3)22-15/h4-11H,1-3H3/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYWFZLOPQYLSFY-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/2\C(=O)OC(=N2)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4E)-4-[(5-methylfuran-2-yl)methylidene]-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

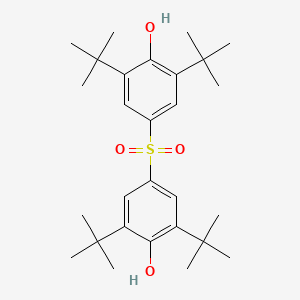

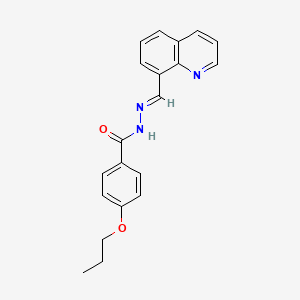

![4-{[3-(ethoxycarbonyl)-6-methyl-4-quinolinyl]amino}benzoic acid](/img/structure/B5511175.png)

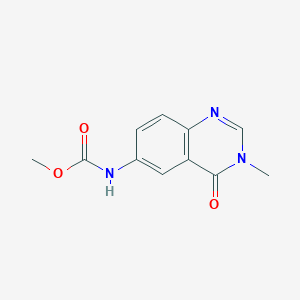

![4-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-1-(2-phenylethyl)-2-piperazinone dihydrochloride](/img/structure/B5511198.png)

![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-furamide](/img/structure/B5511208.png)

![1-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-benzimidazole](/img/structure/B5511218.png)

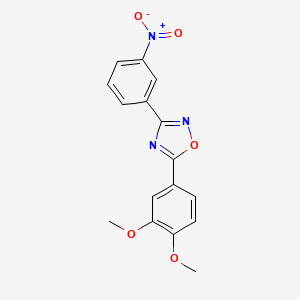

![6-tert-butyl-4-[(3,4-dimethoxybenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5511231.png)

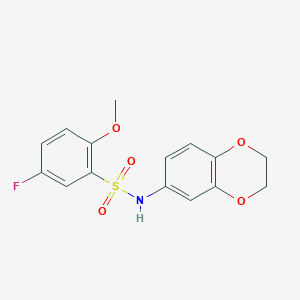

![3-ethyl-8-(2-fluoro-6-methoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5511247.png)

![N-(3-chlorophenyl)-4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5511290.png)